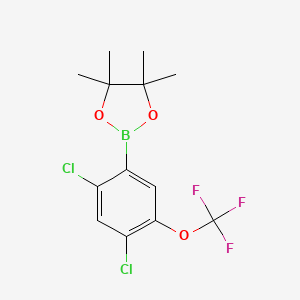

2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester” is a chemical compound with the IUPAC name 2-(2,4-dichloro-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .

Synthesis Analysis

Pinacol boronic esters, including “2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester”, can be synthesized through various methods. One such method is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis

The molecular formula of “2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester” is C13H14BCl2F3O3 . The InChI code for this compound is 1S/C13H14BCl2F3O3/c1-11(2)12(3,4)22-14(21-11)7-5-10(20-13(17,18)19)9(16)6-8(7)15/h5-6H,1-4H3 .Chemical Reactions Analysis

Pinacol boronic esters, including “2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester”, can undergo various chemical reactions. For instance, they can undergo catalytic protodeboronation, a process that is not well developed but has been reported in the literature . They can also participate in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis

The molecular weight of “2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester” is 356.96 . The compound should be stored in a refrigerated environment .科学的研究の応用

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. The presence of the boronic ester group allows for the coupling with various halides or triflates under catalytic conditions, typically involving palladium .

Protodeboronation Studies

The protodeboronation of pinacol boronic esters, including this compound, is an area of interest for researchers. It involves the removal of the boron moiety from the molecule, which can be challenging due to the stability of the boronic ester. This process is crucial for the synthesis of complex molecules where the boron group is no longer needed .

Radical-Polar Crossover Reactions

Pinacol boronic esters are used in radical-polar crossover reactions. These reactions are a method for creating new C-C bonds and functionalizing molecules in a way that is not possible with traditional polar reactions alone. The trifluoromethoxy group in this compound can influence the reactivity and selectivity of these reactions .

Homologation Reactions

The compound can undergo homologation reactions where the boron moiety acts as a handle for the introduction of new carbon groups into the molecule. This is particularly useful for the stepwise construction of complex organic molecules with precise control over the molecular architecture .

Synthesis of Bioactive Molecules

Researchers utilize this compound for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. Its ability to introduce boron into a molecule makes it a key intermediate in the synthesis of various biologically active compounds .

Material Science Applications

In material science, this compound can be used to modify surfaces or create new materials with specific properties. The boronic ester can interact with other chemicals to form materials with desired characteristics, such as increased stability or novel electronic properties .

Analytical Chemistry

In analytical chemistry, the compound’s boronic ester group can be used for the detection and quantification of various substances. It can act as a molecular probe or a reactive moiety in sensors and assays .

Development of Catalytic Systems

This compound is also studied for its role in the development of new catalytic systems. The unique electronic and steric properties imparted by the dichloro and trifluoromethoxy groups can lead to the discovery of catalysts with improved efficiency and selectivity for a range of chemical reactions .

特性

IUPAC Name |

2-[2,4-dichloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BCl2F3O3/c1-11(2)12(3,4)22-14(21-11)7-5-10(20-13(17,18)19)9(16)6-8(7)15/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLVTIQCLFFUDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BCl2F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,9R)-11-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene](/img/structure/B2861074.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2861078.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-morpholin-4-ylacetamide](/img/structure/B2861086.png)

![N'-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2861087.png)

![3-fluoro-4-methoxy-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B2861094.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2861097.png)